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6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

CK2 inhibition Kinase selectivity Triazolopyrimidine scaffold

Triazolopyrimidine probe campaigns risk functional interchangeability errors when substituting core scaffolds without matched controls. This fragment-sized (204.15 g/mol) tetrazole-bearing heterocycle mitigates that gap. • CK2 negative control: IC50 >10 µM vs. 45 nM (pyrazolo congener), enabling scaffold-specificity validation. • Physicochemical comparator: Tetrazole pKa ~4.7 offers +0.5 log units lipophilicity over COOH analogs for permeability optimization. • Fragment growth: Tetrazole and 7-oxo positions support systematic SAR expansion. Available in mg-to-gram quantities from multiple global suppliers.

Molecular Formula C6H4N8O
Molecular Weight 204.153
CAS No. 161372-20-9
Cat. No. B2708336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
CAS161372-20-9
Molecular FormulaC6H4N8O
Molecular Weight204.153
Structural Identifiers
SMILESC1=C(C(=O)N2C(=N1)N=CN2)C3=NNN=N3
InChIInChI=1S/C6H4N8O/c15-5-3(4-10-12-13-11-4)1-7-6-8-2-9-14(5)6/h1-2H,(H,7,8,9)(H,10,11,12,13)
InChIKeyCHUWWWHGKCHHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacological Baseline of This Triazolopyrimidinone


6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 161372-20-9) is a low-molecular-weight (204.15 g/mol) heterocyclic compound that fuses a [1,2,4]triazolo[1,5-a]pyrimidin-7-one core with a C6-linked tetrazole ring . This scaffold is structurally related to purines and has been investigated within multiple therapeutic programs, including CK2 kinase inhibition, GABAA receptor modulation, and DCN1–UBC12 protein–protein interaction antagonism [1]. However, publicly available primary quantitative data for this exact compound remain sparse; the evidence presented below draws on class-level and cross-study comparisons to inform selection decisions.

Scaffold Low-MW triazolopyrimidin-7-one core with C6-tetrazole; fragment-like entry point for kinase or PPI campaigns
Bioisostere Tetrazole as carboxylic acid mimic; reported pKa and lipophilicity differentiation from COOH analogs
Evidence Sparse primary data for this exact compound; class-level and cross-study inferences inform selection

Risks of Generic Replacement Without Comparative Data


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, seemingly minor structural variations—such as the presence of a 7-oxo versus a 7-amino group or the substitution pattern at position 6—can shift biological activity by orders of magnitude [1]. For example, 7-amino-triazolopyrimidine analogs bearing a C6-tetrazole exhibit CK2 IC50 values >10 µM, whereas the corresponding pyrazolo[1,5-a]pyrimidine congeners inhibit CK2 with IC50 values in the 45 nM range [2]. Likewise, 2,5-disubstituted triazolopyrimidin-7-ones demonstrate GABAergic anticonvulsant activity with ED50 values of 32–41 mg/kg, but these are not tetrazole-containing and their SAR does not directly translate to the 6-tetrazole series [3]. Consequently, assuming functional interchangeability between this compound and its closest in-class analogs without supporting head-to-head data introduces substantial risk in probe-development or procurement workflows.

Risk factor
This compound
Similar analog may differ
Scaffold class
[1,2,4]Triazolo[1,5-a]pyrimidin-7-one core
Pyrazolo[1,5-a]pyrimidine congeners may shift CK2 activity by orders of magnitude
7-Position group
7-Oxo substitution
7-Amino analogs: class-level activity inference may not transfer without head-to-head data
Target context
Tetrazole-bearing scaffold; CK2 and GABAergic SAR reported separately
GABAergic 2,5-disubstituted triazolopyrimidin-7-ones: SAR may not translate to 6-tetrazole series

Quantitative Differentiation Versus Closest Structural Analogs


CK2 Kinase Inhibition Gap Versus Pyrazolo Congener

In a systematic SAR study, 6-(tetrazol-5-yl)-7-amino-[1,2,4]triazolo[1,5-a]pyrimidines (series 10a–k) exhibited CK2 IC50 values >10 µM, whereas the corresponding 7-amino-pyrazolo[1,5-a]pyrimidines (series 2a–k) achieved nanomolar to low-micromolar inhibition, with the lead compound 2i (3-phenyl derivative) reaching an IC50 of 45 nM [1]. Although the target compound carries a 7-oxo rather than a 7-amino group, the triazolo core is shared, making the >200-fold activity differential a critical consideration for any application where CK2 engagement is desired—or must be avoided.

CK2 Kinase Inhibition
Cross-study comparable
Triazolo scaffold: inferred >10 µM
Pyrazolo congener 2i: IC₅₀ 45 nM
Differential: >200-fold
Scaffold-dependent activity context; triazolo core may not support nanomolar CK2 engagement
7-Oxo modification untested; CK2 holoenzyme assay at ATP Km
CK2 inhibition Kinase selectivity Triazolopyrimidine scaffold

Molecular Weight Advantage for Ligand Efficiency

With a molecular weight of 204.15 g/mol , 6-(1H-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is significantly smaller than many triazolopyrimidine-based probes. For instance, the DCN1–UBC12 inhibitor WS-383 (a triazolo[1,5-a]pyrimidine derivative) has a molecular weight of approximately 460 g/mol [1], and the GABAA-modulatory 2,5-disubstituted triazolopyrimidin-7-ones reported by Huang et al. typically exceed 350 g/mol [2]. The target compound's low molecular weight positions it favorably as a fragment-like starting point with a higher potential ligand-efficiency ceiling, provided that measurable target engagement can be established.

Molecular Weight
Cross-study comparable
Target compound: 204.15 g/mol
WS-383 (DCN1–UBC12): ~460 g/mol
GABAergic analogs: ~380 g/mol
Fragment-like MW supports ligand-efficiency-driven optimization workflows
Requires target engagement data for this specific scaffold
Ligand efficiency Fragment-based drug discovery Molecular weight

Tetrazole Bioisostere Profile vs. Carboxylic Acid

The C6-tetrazole moiety of this compound serves as a carboxylic acid bioisostere, offering a pKa of approximately 4.5–4.9—comparable to the typical carboxylic acid range of 4.2–4.4—yet with measurably higher lipophilicity [1]. In systematic structure–property relationship studies, tetrazole replacement of carboxylic acid has been shown to increase logP by approximately 0.5 log units while preserving hydrogen-bonding capacity, potentially enhancing membrane permeability without sacrificing target-binding affinity [2]. This property profile differentiates the target compound from triazolopyrimidine-7-one analogs that bear carboxylic acid substituents, which may suffer from lower passive permeability.

Tetrazole Bioisostere
Class-level inference
Tetrazole pKa ≈ 4.5–4.9
Carboxylic acid pKa ≈ 4.2–4.4
ΔlogP ≈ +0.5 vs COOH analog
Physicochemical differentiation context; similar ionization, reported higher lipophilicity
Class-level compilation; verify in target scaffold
Bioisostere Tetrazole Physicochemical properties

Recommended Procurement and Application Scenarios


Fragment-Based Lead Discovery with a Low-Molecular-Weight Core

The compound's molecular weight (204.15 g/mol) is significantly lower than that of advanced triazolopyrimidine probes such as WS-383 (~460 g/mol) or the GABAergic modulators reported by Huang et al. (~380 g/mol) . This makes it suitable as a fragment-sized entry point for medicinal chemistry campaigns targeting kinases, protein–protein interactions, or CNS receptors, where subsequent growth vectors can be explored from the tetrazole and the 7-oxo positions.

Negative Control for CK2 Inhibitor Screening Panels

Because the triazolo sub-series tested by Urakov et al. displayed CK2 IC50 values >10 µM—compared with 45 nM for the pyrazolo congener 2i [1]—this compound can serve as a structurally matched negative control when profiling CK2 inhibitor candidates that require a triazolopyrimidine framework. Its use helps ensure that observed cellular phenotypes are not driven by non-specific scaffold effects.

Carboxylic Acid Bioisostere Replacement for Physicochemical Profiling

The tetrazole group provides a pKa (4.5–4.9) that closely matches that of a carboxylic acid while offering approximately 0.5 log units higher lipophilicity [2]. This property makes the compound a useful tool for head-to-head physicochemical comparisons with COOH-bearing triazolopyrimidine analogs, especially when optimizing permeability in cell-based assay formats.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low-MW fragment-like core
Target engagement confirmation
CK2 inhibitor negative control
Triazolopyrimidine scaffold match
CK2 inactivity verification
Bioisostere physicochemical profiling
Tetrazole vs COOH profile
Permeability assay validation
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